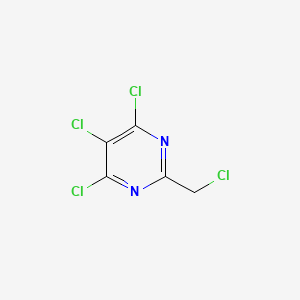
4,5,6-Trichloro-2-(chloromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl4N2 and a molecular weight of 231.89 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloromethylpyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine oxides .
Wissenschaftliche Forschungsanwendungen
4,5,6-Trichloro-2-(chloromethyl)pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine involves its reactivity with nucleophiles and other reactive species. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the chloromethyl group.
2,4,5-Trichloropyrimidine: Another derivative with a different substitution pattern.
Uniqueness
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is unique due to the presence of the chloromethyl group, which enhances its reactivity compared to other trichloropyrimidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules .
Eigenschaften
CAS-Nummer |
1780-29-6 |
|---|---|
Molekularformel |
C5H2Cl4N2 |
Molekulargewicht |
231.9 g/mol |
IUPAC-Name |
4,5,6-trichloro-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2-10-4(8)3(7)5(9)11-2/h1H2 |
InChI-Schlüssel |
KELKCAIZKGTAPS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=C(C(=N1)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


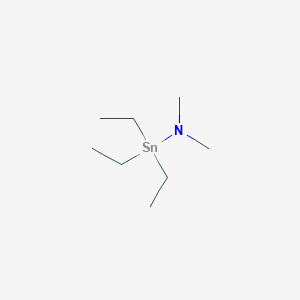
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


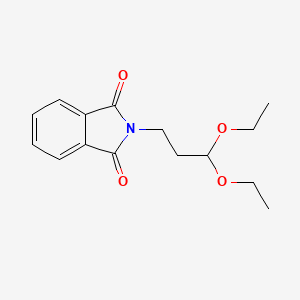
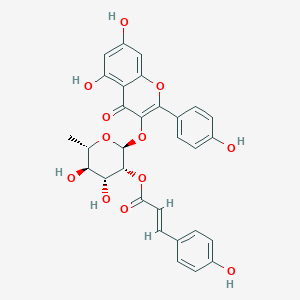
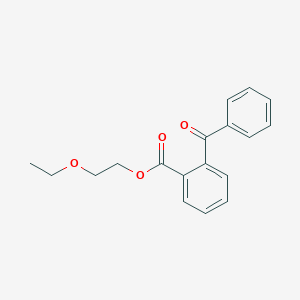
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
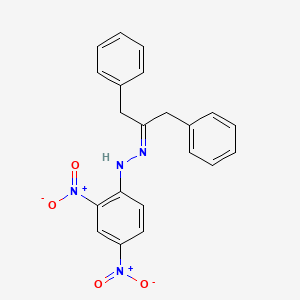
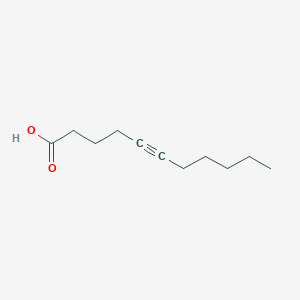
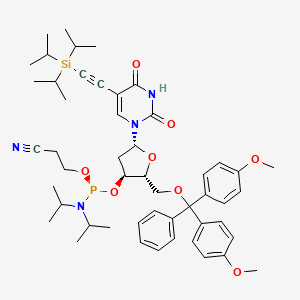
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
